4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol . It is a solid compound used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .
Chemical Reactions Analysis
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride
- 3-(4-Fluorobenzyl)piperidine hydrochloride
- 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties .
Biological Activity
4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol, this compound is structurally characterized by the presence of a piperidine ring substituted with a fluorophenoxy group. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate the activity of neurotransmitter systems, particularly those involving serotonin (5-HT) and norepinephrine (NE). Its binding affinity to the serotonin transporter (SERT) suggests potential applications in treating mood disorders and anxiety-related conditions .
Interaction with Serotonin Transporter
Research indicates that compounds similar to this compound exhibit high-affinity binding at SERT, which plays a crucial role in serotonin reuptake inhibition. This mechanism is pivotal for the therapeutic effects observed in selective serotonin reuptake inhibitors (SSRIs) used for depression and anxiety treatments .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Activity | Description |
---|---|
Serotonin Reuptake Inhibition | Modulates serotonin levels by inhibiting reuptake at SERT, potentially alleviating depressive symptoms. |
Norepinephrine Modulation | Influences norepinephrine pathways, which may enhance mood and cognitive function. |
Potential Antidepressant Effects | Exhibits properties that may contribute to antidepressant efficacy through neurotransmitter modulation. |
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of compounds related to this compound:
- Study on SERT Affinity : A study investigated various piperidine derivatives, including those with fluorinated phenyl groups, revealing that modifications could significantly enhance binding affinity at SERT. The inclusion of fluorine atoms was found to increase potency compared to non-fluorinated analogs .
- Behavioral Assessments in Animal Models : In vivo studies using rodent models demonstrated that compounds structurally related to this compound exhibited reduced anxiety-like behavior, suggesting anxiolytic properties mediated through serotonergic pathways .
- Metabolic Stability Evaluation : Another research effort focused on assessing metabolic stability in liver microsomes, indicating that certain structural modifications could enhance the compound's stability and bioavailability, which are critical for therapeutic efficacy .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | SERT Binding Affinity | Therapeutic Use |
---|---|---|
4-(4-Fluoro-2-methoxyphenoxy)piperidine | Moderate | Antidepressant research |
3-(4-Fluorobenzyl)piperidine | High | Potential anxiolytic |
4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine | Variable | Investigated for various CNS disorders |
Properties
IUPAC Name |
4-[(3-fluorophenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFOAXJOXKXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589364 | |
Record name | 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-38-3 | |
Record name | Piperidine, 4-[(3-fluorophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614731-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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